molecular formula C40H68O14 B12422830 Anemarrhenasaponin Ia

Anemarrhenasaponin Ia

Cat. No.: B12422830
M. Wt: 773.0 g/mol
InChI Key: IHMGCJXHLUVQOY-UNAFYQAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemarrhenasaponin Ia is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Anemarrhenasaponin Ia typically involves extraction from the rhizomes of Anemarrhena asphodeloides. The extraction process includes the use of solvents such as ethanol or methanol to isolate the active components. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then extracted using large-scale solvent extraction methods, followed by purification using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions

Anemarrhenasaponin Ia undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

    Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of saponins.

    Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: Anemarrhenasaponin Ia has shown promise in the treatment of various diseases, including cancer, diabetes, and inflammatory conditions.

    Industry: It is used in the development of natural health products and supplements

Mechanism of Action

Anemarrhenasaponin Ia exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anemarrhenasaponin Ia is unique due to its dual-targeted inhibition of 5-lipoxygenase and cyclooxygenase-2, making it a potent anti-inflammatory agent. Its ability to modulate multiple signaling pathways also sets it apart from other similar compounds .

Properties

Molecular Formula

C40H68O14

Molecular Weight

773.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C40H68O14/c1-18(2)9-14-40(49-6)19(3)26-34(54-40)30(45)27-22-8-7-20-15-21(10-12-38(20,4)23(22)11-13-39(26,27)5)50-37-35(32(47)29(44)25(17-42)52-37)53-36-33(48)31(46)28(43)24(16-41)51-36/h18-37,41-48H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,25+,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39+,40?/m0/s1

InChI Key

IHMGCJXHLUVQOY-UNAFYQAQSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)OC

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)OC

Origin of Product

United States

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